molecular formula C21H18F2N2O3S B12470811 N-(2,4-difluorophenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide

N-(2,4-difluorophenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide

Cat. No.: B12470811
M. Wt: 416.4 g/mol
InChI Key: LQUJFCAYJJGFHQ-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of difluorophenyl and methylphenyl groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide typically involves the condensation reaction of 2,4-difluoroaniline with 4-methyl-3-[(2-methylphenyl)sulfamoyl]benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or sulfonamides.

Scientific Research Applications

N-(2,4-difluorophenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

N-(2,4-difluorophenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide can be compared with other similar compounds, such as:

    N-(2,4-difluorophenyl)-2-fluorobenzamide: Shares similar structural features but differs in the position of the fluorine atoms.

    N-(2,3-difluorobenzyl)-4-sulfamoyl-benzamide: Contains a benzyl group instead of a methylphenyl group.

    N-[2-(4-{[(2,4-difluorophenyl)carbamoyl]sulfamoyl}phenyl)ethyl]-2,5-difluorobenzamide: Features additional fluorine atoms and a different substitution pattern.

These compounds exhibit unique chemical properties and biological activities, making them valuable for various research applications.

Properties

Molecular Formula

C21H18F2N2O3S

Molecular Weight

416.4 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide

InChI

InChI=1S/C21H18F2N2O3S/c1-13-5-3-4-6-18(13)25-29(27,28)20-11-15(8-7-14(20)2)21(26)24-19-10-9-16(22)12-17(19)23/h3-12,25H,1-2H3,(H,24,26)

InChI Key

LQUJFCAYJJGFHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)NC3=CC=CC=C3C

Origin of Product

United States

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